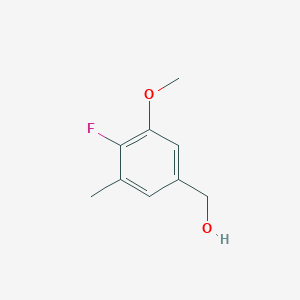![molecular formula C7H6ClN3O B6315960 (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol CAS No. 1896916-30-5](/img/structure/B6315960.png)
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the triazole ring, followed by chlorination and subsequent reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)carboxylic acid.
Reduction: (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJZWQBXHRCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
